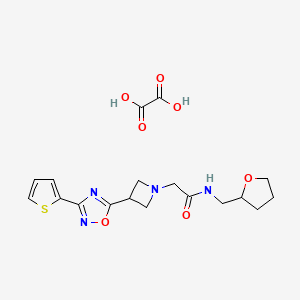
N-((tetrahydrofuran-2-yl)methyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((tetrahydrofuran-2-yl)methyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C18H22N4O7S and its molecular weight is 438.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((tetrahydrofuran-2-yl)methyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that incorporates a tetrahydrofuran moiety, a thiophene ring, and a 1,2,4-oxadiazole structure. These components are known for their biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications and mechanisms.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
with a molecular weight of approximately 348.4 g/mol. The presence of the oxadiazole ring is significant as it has been associated with a variety of biological activities.
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer activities. For instance, compounds containing the oxadiazole structure have shown inhibitory effects against various cancer cell lines. In a study assessing several oxadiazole derivatives, it was found that some compounds had IC50 values in the range of 92.4 µM against human cancer cell lines such as colon adenocarcinoma and lung carcinoma . The specific activity of this compound against these cell lines remains to be fully characterized.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on similar oxadiazole derivatives have demonstrated efficacy against bacterial strains, including those resistant to conventional antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The proposed mechanism of action for compounds like this compound includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial survival.
- Signal Pathway Modulation : It can affect signaling pathways such as MAPK/ERK, leading to apoptosis in cancer cells .
- Receptor Interaction : Binding to specific receptors may alter cellular responses to growth factors or hormones.
Study 1: Anticancer Activity
In a recent study published in Pharmaceuticals, researchers synthesized various 1,2,4-oxadiazole derivatives and tested their antiproliferative effects on multiple cancer cell lines. The results indicated that modifications to the thiophene and oxadiazole moieties significantly enhanced anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 (Colon) | 92.4 |
| Compound B | A549 (Lung) | 85.0 |
| N-(Tetrahydrofuran)... | TBD | TBD |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxadiazole derivatives against Mycobacterium tuberculosis. Compounds similar to N-((tetrahydrofuran-2-yl)methyl)-... showed promising results with effective concentrations leading to significant bacterial inhibition .
特性
IUPAC Name |
oxalic acid;N-(oxolan-2-ylmethyl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S.C2H2O4/c21-14(17-7-12-3-1-5-22-12)10-20-8-11(9-20)16-18-15(19-23-16)13-4-2-6-24-13;3-1(4)2(5)6/h2,4,6,11-12H,1,3,5,7-10H2,(H,17,21);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKRHDDBOSMGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














